molecular formula C8H8N2O3S B13529421 5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide CAS No. 183723-75-3

5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B13529421
CAS No.: 183723-75-3
M. Wt: 212.23 g/mol
InChI Key: NVPLNXYJCPCDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound belonging to the isothiazole family. This compound features a unique structure with a sulfur-nitrogen bond within a five-membered ring, making it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

CAS No.

183723-75-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-amino-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,9H2,1H3

InChI Key

NVPLNXYJCPCDAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.